Ethyl 2,2,4-trichlorooct-7-enoate
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Overview
Description
Ethyl 2,2,4-trichlorooct-7-enoate is an organic compound with the molecular formula C10H15Cl3O2. It is a chlorinated ester that features a double bond in its structure, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,4-trichlorooct-7-enoate typically involves the chlorination of ethyl oct-7-enoate. The process begins with the addition of chlorine to the double bond of ethyl oct-7-enoate, followed by further chlorination at the 2 and 4 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reactions are monitored closely to prevent over-chlorination and to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,4-trichlorooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated alkanes or alkenes.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2,2,4-trichlorooct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2,2,4-trichlorooct-7-enoate involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,4-trichlorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure with a six-carbon chain
Uniqueness
Ethyl 2,2,4-trichlorooct-7-enoate is unique due to its longer carbon chain and the presence of a double bond, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of more complex molecules .
Properties
CAS No. |
596796-52-0 |
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Molecular Formula |
C10H15Cl3O2 |
Molecular Weight |
273.6 g/mol |
IUPAC Name |
ethyl 2,2,4-trichlorooct-7-enoate |
InChI |
InChI=1S/C10H15Cl3O2/c1-3-5-6-8(11)7-10(12,13)9(14)15-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
XSKJQBCTEZQVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(CCC=C)Cl)(Cl)Cl |
Origin of Product |
United States |
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